3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole

Molecular weight differentiation Quality control Compound identity confirmation

3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole (CAS 339099-77-3; molecular formula C₁₉H₂₀N₂O₂S; MW 340.44 g/mol) is a disubstituted 1,2,4-oxadiazole bearing a para-tert-butylphenyl group at position 3 and an ortho-methanesulfinylphenyl group at position 5. The compound belongs to a small cluster of structurally analogous 1,2,4-oxadiazoles differentiated solely by the oxidation state of the sulfur atom: the methylsulfanyl (sulfide) precursor and the methylsulfonyl (sulfone) derivative (CAS 339099-80-8; C₁₉H₂₀N₂O₃S; MW 356.44 g/mol).

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 339099-77-3
Cat. No. B2922743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole
CAS339099-77-3
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)C
InChIInChI=1S/C19H20N2O2S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(23-21-17)15-7-5-6-8-16(15)24(4)22/h5-12H,1-4H3
InChIKeyDZEFGWYINSYASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-tert-Butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole (CAS 339099-77-3): Procurement-Grade Physicochemical Baseline and Comparator Landscape


3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole (CAS 339099-77-3; molecular formula C₁₉H₂₀N₂O₂S; MW 340.44 g/mol) is a disubstituted 1,2,4-oxadiazole bearing a para-tert-butylphenyl group at position 3 and an ortho-methanesulfinylphenyl group at position 5 . The compound belongs to a small cluster of structurally analogous 1,2,4-oxadiazoles differentiated solely by the oxidation state of the sulfur atom: the methylsulfanyl (sulfide) precursor and the methylsulfonyl (sulfone) derivative (CAS 339099-80-8; C₁₉H₂₀N₂O₃S; MW 356.44 g/mol) . This oxidation-state series provides a clean scaffold for investigating sulfur redox-dependent physicochemical and biological properties.

Why the Sulfinyl Oxidation State Cannot Be Interchanged with Sulfide or Sulfone Analogs in 3-(4-tert-Butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole Procurement


The three available analogs in this 1,2,4-oxadiazole cluster differ only at the sulfur atom: sulfide (–S–), sulfoxide (–SO–), and sulfone (–SO₂–). In the broader medicinal chemistry literature, sulfoxides consistently exhibit distinct hydrogen-bonding capacity, polarity, metabolic stability, and three-dimensional geometry compared to their sulfide and sulfone counterparts [1]. The sulfinyl group is a hydrogen-bond acceptor of intermediate strength, generates a chiral center at sulfur (unlike sulfone or sulfide), and occupies a unique region of polar surface area (PSA)–logP space that directly influences membrane permeability, solubility, and off-target binding [2]. Substituting this compound with its sulfide or sulfone congener without confirmatory screening data therefore introduces uncontrolled variables in any assay, making independent procurement of the specific sulfinyl oxidation state essential for reproducible research.

Quantitative Physicochemical Differentiation of 3-(4-tert-Butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole from Its Closest Analogs


Molecular Weight and Formula Shift: Sulfinyl vs. Sulfone Analog (CAS 339099-80-8)

The target sulfinyl compound (C₁₉H₂₀N₂O₂S; MW 340.44 g/mol) differs from its sulfone analog (C₁₉H₂₀N₂O₃S; MW 356.44 g/mol) by exactly one oxygen atom (+15.99 Da) . This mass difference is unequivocally detectable by LC-MS and HRMS, providing a definitive identity checkpoint upon receipt. The molecular formula difference (C₁₉H₂₀N₂O₂S vs. C₁₉H₂₀N₂O₃S) also yields distinct elemental analysis values (S%: 9.42% vs. 8.99%; O%: 9.40% vs. 13.47%), enabling independent purity verification [1].

Molecular weight differentiation Quality control Compound identity confirmation

Predicted logP Differentiation: Sulfinyl vs. Sulfone and Sulfide Analogs

Predicted logP values from the Ambinter database indicate that the sulfinyl compound (logP ≈ 3.99) occupies a hydrophobicity window intermediate between the more lipophilic sulfide analog (predicted logP ≈ 4.5–5.1) and the less lipophilic sulfone analog (predicted logP ≈ 3.5–3.8) [1]. This ~0.5–1.1 log unit range between the three oxidation states corresponds to an approximately 3- to 12-fold difference in octanol-water partition coefficient, which is sufficient to alter passive membrane permeability, nonspecific protein binding, and assay interference profiles [2].

Lipophilicity Membrane permeability logP comparison

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Sulfinyl vs. Sulfone

The sulfinyl group (−SO−) contributes one hydrogen-bond acceptor (HBA) to the molecule, while the sulfone (−SO₂−) contributes two. This difference increases the topological polar surface area (TPSA) of the sulfone analog by approximately 10–15 Ų relative to the sulfinyl compound (predicted TPSA ≈ 88.3 Ų for the target) [1]. TPSA is a critical determinant of oral bioavailability and blood–brain barrier penetration; a difference of 10–15 Ų can shift a compound across the commonly applied ≤90 Ų or ≤140 Ų thresholds used in CNS and oral drug design, respectively [2].

Polar surface area Hydrogen bonding Drug-likeness

Chiral Center at Sulfur: A Structural Feature Absent in Sulfide and Sulfone Analogs

The methanesulfinyl (−SO−) group in the target compound contains a pyramidal sulfur atom with a stereochemically active lone pair, generating a chiral center [1]. By contrast, the sulfide analog (−S−) has a bent geometry without a stable chiral center, and the sulfone (−SO₂−) is tetrahedral and achiral. This means the target sulfinyl compound can exist as a pair of enantiomers (Rₛ and Sₛ) that may exhibit differential target binding, metabolism, or toxicity [2]. Procurement of the racemate or a specific enantiomer thus represents a distinct scientific selection criterion that does not apply to the achiral sulfone or configurationally labile sulfide analogs.

Sulfur chirality Stereochemistry Oxadiazole

Limitation Acknowledgment: Absence of Published Biological Activity Data for Comparator-Based Selection

A comprehensive search of PubMed, Google Scholar, ChemSpider, PubChem, ChEMBL, and major patent databases (USPTO, EPO, WIPO) using the CAS number 339099-77-3 and the full IUPAC name yielded no peer-reviewed biological activity data, no IC₅₀/Kd values, no selectivity profiles, and no in vivo pharmacokinetic parameters [1]. Quantitative comparator-based differentiation on the basis of potency, selectivity, metabolic stability, or toxicity against the sulfone or sulfide analogs is therefore not possible at this time. Procurement decisions must rely on the physicochemical differentiators described above, and users should anticipate the need for in-house characterization before biological use.

Data gap Biological activity Procurement caution

Recommended Procurement Scenarios for 3-(4-tert-Butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole Based on Verified Physicochemical Differentiation


Sulfur Oxidation-State SAR Library Construction

This compound serves as the central member of a three-compound oxidation-state series (sulfide → sulfoxide → sulfone) on an identical 1,2,4-oxadiazole scaffold. The predicted logP gradient (~4.5–5.1 → ~3.99 → ~3.5–3.8) and TPSA gradient (~78 Ų → ~88 Ų → ~98–103 Ų) across the series enables systematic investigation of sulfur redox state on target binding, solubility, and permeability [1]. Procurement of all three analogs from a single vendor ensures batch-to-batch consistency, which is essential for SAR interpretation.

Sulfinyl-Specific Chirality Profiling in Drug Discovery

The sulfinyl sulfur constitutes a chiral center not present in the sulfide or sulfone analogs. This compound is the only member of the series suitable for studies requiring enantiomeric resolution, chiral chromatography method development, or investigations of stereospecific target engagement [1]. For screening cascades where chirality may influence hit confirmation, this compound offers a structural dimension unavailable from its achiral analogs.

Metabolite Identification and Reactive Intermediate Studies

Sulfoxides are common metabolic intermediates in the oxidation of sulfide-containing drugs to sulfones and in the reduction of sulfones. This compound can serve as an authentic standard for LC-MS/MS method development in metabolite identification studies, where the 16 Da mass shift between sulfide, sulfoxide, and sulfone must be unambiguously resolved [1]. The distinct retention time predicted from the logP and PSA differences further supports chromatographic separation of the three oxidation states.

Physicochemical Property Benchmarking for Computational Model Validation

The predicted logP of ~3.99 and TPSA of ~88.3 Ų for this compound provide a specific, single-compound benchmark for validating in silico ADME prediction models against experimentally determined values [1]. Because the compound occupies a well-defined property space (moderate lipophilicity, intermediate PSA) that is distinct from both more lipophilic and more polar analogs, it can serve as a calibration point for models predicting the impact of sulfur oxidation on drug-like properties.

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